

# Physical and chemical properties of 4-Methyl-2(5H)-furanone

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## Compound of Interest

Compound Name: 4-Methyl-2(5H)-furanone

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An In-Depth Technical Guide to **4-Methyl-2(5H)-furanone** for Advanced Research

## Introduction

**4-Methyl-2(5H)-furanone** is a heterocyclic organic compound belonging to the butenolide class of lactones.[1][2] Structurally, it is a five-membered ring containing an ester group and a conjugated double bond. This arrangement of functional groups imparts a unique combination of chemical reactivity and physical properties, making it a molecule of significant interest. While it has found applications in the food and fragrance industries for its characteristic sweet and fruity aroma, its utility as a versatile chemical intermediate is of primary interest to researchers in organic synthesis and drug development.[3] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis considerations, and handling protocols, grounded in authoritative data to support advanced research applications.

## Chemical Identity and Structure

Accurate identification is paramount in scientific research. **4-Methyl-2(5H)-furanone** is cataloged under several identifiers across major chemical databases.

- IUPAC Name: **4-methyl-2(5H)-furanone**[4]
- CAS Number: 6124-79-4[1][4][5]
- Molecular Formula: C<sub>5</sub>H<sub>6</sub>O<sub>2</sub>[1][4]

- Synonyms: 4-Hydroxy-3-methyl-2-butenic Acid  $\gamma$ -Lactone, 4-Methyl-2-butenic acid  $\gamma$ -lactone.[4][5][6]
- Molecular Structure:

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Caption: Chemical structure of **4-Methyl-2(5H)-furanone**.

## Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. **4-Methyl-2(5H)-furanone** is a colorless to light yellow liquid at room temperature.[3][5][7] Its key quantitative properties are summarized below.

Property	Value	Source
Molecular Weight	98.10 g/mol	[1][5][6]
Boiling Point	113 °C (at 14 mmHg)	[3][5][6]
Density	1.12 g/cm <sup>3</sup>	[3][7]
Flash Point	95 °C	[3][5][7]
Refractive Index	~1.473 - 1.477	[5][7]
Solubility	Soluble in chloroform, sparingly soluble in methanol. [7] Estimated water solubility of 112.4 g/L at 25 °C.[8]	

## Spectroscopic Profile

Characterization and purity assessment rely heavily on spectroscopic analysis. Key data for **4-Methyl-2(5H)-furanone** can be found in established databases:

- Mass Spectrometry: Electron ionization (EI) mass spectrum data is available through the NIST Chemistry WebBook, providing a fragmentation pattern essential for structural

confirmation.[4][9]

- Chromatography: Gas chromatography data, including Kovats retention indices, are available, which are critical for separation and quantification methods.[1][4]

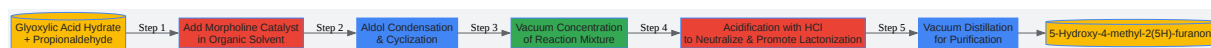
## Chemical Reactivity and Synthetic Utility

The reactivity of **4-Methyl-2(5H)-furanone** is governed by the interplay between the  $\alpha,\beta$ -unsaturated lactone functionalities.

- Lactone Hydrolysis: As a cyclic ester, the lactone ring is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions. This ring-opening reaction yields 4-hydroxy-3-methyl-2-butenic acid, a key consideration for designing reaction conditions and assessing stability in aqueous media.
- Conjugate Addition: The electron-withdrawing nature of the carbonyl group activates the double bond for Michael (1,4-conjugate) addition reactions. This allows for the introduction of a wide range of nucleophiles at the 5-position, making it a valuable building block for synthesizing more complex molecules.
- Use as a Precursor: Its functional groups serve as handles for further chemical modification, positioning it as a versatile starting material in multi-step syntheses for pharmaceuticals and other fine chemicals.[3]

## Illustrative Synthesis Workflow

The synthesis of furanone derivatives often involves cyclization reactions. A representative pathway for a closely related precursor, 5-hydroxy-4-methyl-2(5H)-furanone, involves an aldol-type condensation followed by cyclization, demonstrating a common strategy for forming the furanone core.[10]



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Caption: Conceptual workflow for the synthesis of a furanone precursor.[10]

This process highlights the use of an amine catalyst (morpholine) to facilitate the initial carbon-carbon bond formation between glyoxylic acid and propionaldehyde, with subsequent acid-catalyzed steps driving the reaction to the final cyclized product.

## Safety and Handling

From a safety perspective, **4-Methyl-2(5H)-furanone** is classified as an irritant.[1] Adherence to standard laboratory safety protocols is essential.

- GHS Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[5] Some classifications also note it as a combustible liquid and potentially harmful if inhaled or swallowed.[1][11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] An eyewash station and safety shower should be readily accessible.
- Handling and Storage: Handle in a well-ventilated area to avoid inhalation.[12][13] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from ignition sources. [5][13]

## Conclusion

**4-Methyl-2(5H)-furanone** is a valuable chemical entity with well-defined physical properties and predictable chemical reactivity. Its  $\alpha,\beta$ -unsaturated lactone structure makes it an important building block for organic synthesis, particularly for reactions involving nucleophilic additions. For researchers in drug development and materials science, a thorough understanding of its characteristics, from its spectroscopic signature to its handling requirements, is the foundation for its successful application in the laboratory and beyond.

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